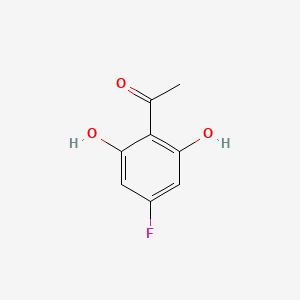

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one

Description

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one is a hydroxyacetophenone derivative characterized by a benzene ring substituted with hydroxyl (-OH) groups at positions 2 and 6, a fluorine atom at position 4, and an acetyl group (ethanone) at position 1. This structure combines electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

1-(4-fluoro-2,6-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H7FO3/c1-4(10)8-6(11)2-5(9)3-7(8)12/h2-3,11-12H,1H3 |

InChI Key |

CYWVNDTVZQPVHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)F)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Fluorinated Dihydroxybenzenes

A common approach for synthesizing this compound is the Friedel-Crafts acetylation of 4-fluoro-2,6-dihydroxybenzene derivatives. This method involves the introduction of an acetyl group (-COCH3) onto the aromatic ring using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

- Substrate: 4-fluoro-2,6-dihydroxybenzene (or protected derivatives)

- Acetylating agent: Acetyl chloride or acetic anhydride

- Catalyst: Aluminum chloride (AlCl3)

- Temperature: Maintained between -10°C to 0°C during addition, then allowed to warm to room temperature or reflux depending on protocol

- Solvent: Anhydrous conditions, often using dichloromethane or petroleum ether

- Workup: Quenching with ice-water or aqueous acid, followed by organic extraction and purification

This method yields the target acetophenone derivative with high regioselectivity due to the directing effects of hydroxyl and fluoro substituents on the aromatic ring.

Hydroxylation of 1-(4-Fluorophenyl)ethan-1-one

An alternative route involves the hydroxylation of 1-(4-fluorophenyl)ethan-1-one at the 2 and 6 positions of the phenyl ring. This can be achieved by selective electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide under acidic or catalytic conditions.

Multi-Step Synthesis via Protected Intermediates

Due to the sensitivity of hydroxyl groups during acetylation, synthetic strategies often employ protection-deprotection sequences:

- Step 1: Protection of hydroxyl groups as methyl ethers or silyl ethers to prevent undesired side reactions during acetylation.

- Step 2: Friedel-Crafts acetylation on the protected aromatic ring.

- Step 3: Deprotection to regenerate free hydroxyl groups at the 2 and 6 positions.

This approach enhances yield and purity, especially for industrial-scale synthesis.

Recent Research Example: Boron Trifluoride Etherate Catalysis

A 2025 study demonstrated the use of boron trifluoride etherate (BF3·Et2O) as a catalyst in dimethylformamide (DMF) solvent for the acetylation of fluorinated dihydroxyphenyl ethanones, achieving yields above 90% with high purity after recrystallization. This method offers mild conditions and efficient conversion, suitable for sensitive substrates.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3), BF3·Et2O | Lewis acids promote acetylation |

| Temperature | -10°C to 0°C (addition), then 25°C to reflux | Low temp controls regioselectivity and side reactions |

| Solvent | Dichloromethane, petroleum ether, DMF | Anhydrous conditions preferred |

| Reaction time | 2 to 8 hours | Dependent on scale and catalyst |

| Workup | Ice-water quench, acid wash, organic extraction | Ensures removal of catalyst and byproducts |

| Purification | Recrystallization from ethanol or aqueous ethanol | Yields pure crystalline product |

Analytical and Research Outcomes

- Yield: Typical isolated yields range from 70% to over 90% depending on method and scale.

- Purity: High purity (>98%) confirmed by HPLC and NMR spectroscopy.

- Characterization: Confirmed by melting point analysis, FTIR (notable OH stretch near 3260 cm⁻¹), and 1H NMR showing characteristic aromatic and methyl ketone signals.

- Stability: The compound is stable under standard storage conditions but sensitive to strong oxidizing agents.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Impact on Synthesis and Properties |

|---|---|---|

| 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one | Methyl substituent at position 5 instead of hydroxyl at 6 | Alters directing effects, may require different acetylation conditions |

| 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one | Lacks methyl group, fluorine at position 5 instead of 4 | Different regioselectivity in acetylation |

The presence of two hydroxyl groups at positions 2 and 6 in this compound influences electron density and reactivity, necessitating careful control of reaction conditions to avoid over-acetylation or side reactions.

Summary Table of Preparation Methods

| Method | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts acetylation | Acetyl chloride, AlCl3 | -10°C to 0°C, then RT/reflux | 70-80 | Requires protection if free OH present |

| BF3·Et2O catalyzed acetylation | BF3·Et2O, DMF | Room temperature, 6 hours | >90 | Mild, efficient, high purity |

| Hydroxylation of fluoroacetophenone | H2O2, acid catalyst | Mild heating | Variable | Multi-step, less direct |

| Protection-deprotection route | Methylation agents, acetyl chloride | Sequential steps, varied | 75-85 | Improves selectivity |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The hydroxyl groups allow for hydrogen bonding with target proteins, while the fluoro group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,6-Dihydroxyphenyl)ethan-1-one

- Structure : Lacks the 4-fluoro substituent.

1-(4-Chloro-2,6-dihydroxyphenyl)ethan-1-one (CAS 257621-56-0)

- Structure : Chlorine replaces fluorine at position 4.

- Properties : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and reduce polarity. Molecular weight (186.59 g/mol) is higher than the fluoro analog (170.15 g/mol) due to chlorine’s atomic mass .

1-(3-Chloro-2,6-dihydroxyphenyl)ethan-1-one (CAS 338982-41-5)

- Structure : Chlorine at position 3 instead of fluorine at position 4.

- Implications : Positional isomerism significantly affects electronic distribution. The meta-substituted chlorine may destabilize resonance structures compared to para-substituted fluorine, altering acidity (pKa) and solubility .

1-(4-Ethyl-2,6-dihydroxyphenyl)ethanone (CAS 209746-96-3)

- Structure : Ethyl group replaces fluorine at position 4.

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethan-1-one (CAS 35028-03-6)

- Structure : Allyloxy group at position 4 instead of fluorine.

- Implications : The alkoxy group introduces steric bulk and π-conjugation, which may enhance UV absorption properties. This contrasts with fluorine’s compact size and inductive effects .

1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one (CAS 37467-65-5)

- Structure : Ethyl groups at positions 3 and 5.

- Properties : Increased hydrophobicity (LogP: 2.42) and molecular weight (208.25 g/mol) compared to the fluoro compound. Such substitutions are often used to modulate lipophilicity in drug design .

1-(2,6-Dihydroxy-4-phenylmethoxyphenyl)ethanone (CAS 35028-02-5)

- Structure : Bulky phenylmethoxy group at position 4.

- Implications : The benzyl ether group may enhance thermal stability but reduce solubility in polar solvents compared to the fluoro analog .

Biological Activity

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound can be synthesized through various methods involving the condensation of appropriate phenolic precursors. The introduction of the fluoro and hydroxy substituents is crucial for enhancing its biological efficacy. The molecular structure features a phenolic ring with both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups that influence its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DBFPP-1 | Escherichia coli | 32 µg/mL |

| DBFPP-2 | Staphylococcus aureus | 16 µg/mL |

| DBFPP-2 | Proteus vulgaris | 32 µg/mL |

The presence of the fluoro substituent enhances the antibacterial activity by improving the compound's ability to penetrate bacterial cell walls. Studies indicate that compounds with less negative LUMO energies tend to exhibit higher biological activity, suggesting that electronic properties play a significant role in their efficacy .

Anticancer Activity

In vitro studies have shown that this compound induces cell cycle arrest in cancer cell lines such as HT-29 (human colon adenocarcinoma). The treatment leads to significant apoptosis characterized by morphological changes and increased early apoptotic cells.

| Concentration (µg/mL) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 25 | 78.39 | 2.66 | 16.10 |

| 50 | 74.16 | 2.00 | 20.96 |

| 75 | 68.54 | 0.48 | 10.26 |

The compound's ability to arrest cells in the G0/G1 phase of the cell cycle suggests a mechanism that may inhibit tumor growth by preventing cells from progressing to DNA synthesis .

Antioxidant Activity

Chalcone derivatives, including this compound, have shown promising antioxidant activities through various assays such as DPPH radical scavenging and FRAP methods. These activities are attributed to the presence of hydroxyl groups which can donate electrons to free radicals.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antibacterial Studies : A series of fluoro-substituted chalcones were synthesized and evaluated for their antibacterial properties against multiple bacterial strains, demonstrating the impact of structural modifications on activity .

- Anticancer Studies : Research on HT-29 cells indicated that treatment with this compound leads to significant cell death through apoptosis, highlighting its potential as an anticancer agent .

- Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the biological activities based on electronic properties such as LUMO energies and global softness values .

Q & A

Q. What are the established synthetic methodologies for 1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one, and how can researchers optimize reaction conditions?

Methodological Answer:

- Friedel-Crafts Acylation : A common route for aromatic ketones. Use fluorinated phenolic precursors with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃). Monitor regioselectivity due to competing hydroxyl and fluorine substituents .

- Protection/Deprotection Strategies : Protect hydroxyl groups (e.g., using silyl ethers) to prevent side reactions during acylation. Deprotect post-reaction with mild acids (e.g., TFA) .

- Optimization : Use kinetic studies (NMR monitoring) to refine temperature (60–80°C) and solvent polarity (dichloromethane or toluene) for yield improvement.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Mass Spectrometry (EI) : Compare fragmentation patterns with NIST reference data (e.g., m/z peaks for [M]+ and fluorinated fragments) .

- NMR Analysis : Assign peaks using ¹H/¹³C NMR (e.g., δ 2.6 ppm for acetyl group, δ 6.5–7.5 ppm for aromatic protons). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- X-ray Crystallography : Resolve spatial configuration (e.g., dihedral angles between hydroxyl/fluoro groups) using single-crystal data, as demonstrated for analogous structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Incompatible Materials : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential combustion) .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points)?

Methodological Answer:

- Data Validation : Cross-reference NIST-reported boiling points (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone ) with experimental replicates using differential scanning calorimetry (DSC).

- Purity Assessment : Employ HPLC (>99% purity) to eliminate impurities affecting thermal measurements.

- Computational Validation : Use Gaussian software to calculate enthalpy of vaporization (ΔHvap) and compare with empirical data .

Q. What strategies are effective for studying structure-activity relationships (SAR) involving this compound’s bioactivity?

Methodological Answer:

- In Vitro Assays : Test inhibitory effects on enzymes (e.g., lipoxygenase/cyclooxygenase) using UV-Vis kinetics, as shown for structurally similar hydroxyketones .

- Molecular Docking : Model interactions with protein targets (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with hydroxyl/fluoro groups .

- SAR Libraries : Synthesize derivatives (e.g., methoxy or nitro analogs) to correlate substituent effects with bioactivity .

Q. How can computational modeling predict environmental behavior given limited ecotoxicology data?

Methodological Answer:

- QSAR Models : Apply EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation (log Kow) .

- Molecular Dynamics : Simulate soil mobility using AMBER force fields, accounting for hydrogen bonding with soil organic matter .

- Toxicity Prediction : Use TEST software (EPA) to extrapolate acute toxicity (LC50) from structural analogs .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.